5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid

Description

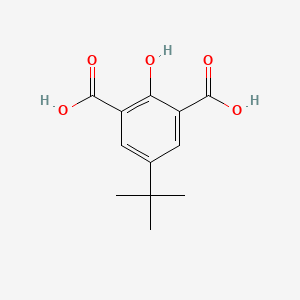

5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid (CAS: 157436-33-4) is a substituted aromatic dicarboxylic acid with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . Its structure features a benzene ring with carboxylic acid groups at the 1- and 3-positions, a hydroxyl group at the 2-position, and a bulky tert-butyl substituent at the 5-position. This combination of functional groups confers unique steric and electronic properties, influencing its solubility, acidity, and reactivity.

Properties

IUPAC Name |

5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5,13H,1-3H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPQSYIWMHPAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with isophthalic acid.

Substitution Reaction: A tert-butyl group is introduced at the 5-position of the benzene ring through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The process involves:

Bulk Reactors: Large-scale reactors are used for the Friedel-Crafts alkylation and hydroxylation reactions.

Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of 5-tert-butyl-2-ketobenzene-1,3-dicarboxylic acid.

Reduction: Formation of 5-tert-butyl-2-hydroxybenzene-1,3-dimethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid exhibits significant antioxidant capabilities. Tert-butyl phenolic antioxidants are widely utilized to inhibit oxidation in a range of consumer products. Their antioxidant properties are crucial for:

- Food Packaging : Protecting food from oxidative degradation.

- Plastics and Coatings : Enhancing stability and longevity by preventing oxidative damage.

- Cosmetics : Serving as stabilizers to prolong shelf life and efficacy.

Research indicates that these antioxidants can mitigate oxidative stress, suggesting potential therapeutic applications in health conditions related to oxidative damage, such as neurodegenerative diseases and cancer .

Industrial Applications

The compound is also employed in various industrial processes due to its chemical stability and reactivity. Notable applications include:

- Plastics Manufacturing : Used as an additive to enhance the durability and performance of plastic products.

- Coatings : Acts as a stabilizer in paints and coatings, improving resistance to environmental factors.

- Adhesives and Sealants : Contributes to the longevity and effectiveness of bonding agents.

The versatility of this compound makes it a valuable component in formulations requiring enhanced oxidative stability .

Potential Therapeutic Benefits

Emerging studies have highlighted the potential health benefits associated with tert-butyl phenolic compounds. For instance:

- Neuroprotective Effects : Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative toxicity .

- Anti-inflammatory Properties : Research indicates that these compounds may reduce inflammation and offer protective effects against various diseases.

- Cancer Research : Some studies suggest that these antioxidants could play a role in cancer prevention by inhibiting oxidative stress-related pathways .

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant inhibition of lipid peroxidation in cellular models. |

| Study B | Industrial Application | Evaluated effectiveness as a stabilizer in polymer formulations, resulting in improved material longevity. |

| Study C | Therapeutic Potential | Showed neuroprotective effects in rodent models of ischemic stroke, indicating low toxicity. |

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 5-tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid with structurally related dicarboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Acidity and Reactivity

Electron-Withdrawing Groups :

- 5-Trifluoromethylbenzene-1,3-dicarboxylic acid exhibits stronger acidity compared to the tert-butyl derivative due to the electron-withdrawing -CF₃ group, which stabilizes the deprotonated carboxylate .

- In contrast, This compound has two acidity-modifying groups: the hydroxyl (-OH) at position 2 (electron-donating via resonance) and the tert-butyl (-tBu) at position 5 (electron-donating via induction). This likely results in intermediate acidity between isophthalic acid and trifluoromethyl derivatives.

- Steric Effects: The tert-butyl group in H2tBuIA and the target compound introduces steric hindrance, limiting their use in dense MOFs but favoring open frameworks .

Pharmacological and Industrial Relevance

Biological Activity

5-Tert-butyl-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-tert-butylsalicylic acid, is an aromatic compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a tert-butyl group and two carboxylic acid groups attached to a hydroxyl-substituted benzene ring. This unique structure contributes to its reactivity and biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. In vitro studies have demonstrated its ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have reported that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

3. Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This property suggests its potential application in treating inflammatory diseases.

Case Studies

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, this compound was found to exhibit a higher radical scavenging activity compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). The compound demonstrated an IC50 value of 25 µM in DPPH radical scavenging assays, indicating strong antioxidant potential .

Case Study 2: Antimicrobial Activity

A recent investigation tested the antimicrobial efficacy of several derivatives of this compound against Escherichia coli and Staphylococcus aureus. The results showed that the compound had minimum inhibitory concentrations (MICs) of 50 µg/mL against both pathogens, highlighting its potential as a therapeutic agent in combating bacterial infections .

Case Study 3: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound led to a significant reduction in the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced COX-2 levels by approximately 70%, suggesting a strong anti-inflammatory effect .

Summary of Biological Activities

| Activity | Mechanism | IC50/MIC Values |

|---|---|---|

| Antioxidant | Scavenges free radicals; inhibits lipid peroxidation | IC50 = 25 µM |

| Antimicrobial | Disrupts cell membranes; interferes with metabolism | MIC = 50 µg/mL against E. coli and S. aureus |

| Anti-inflammatory | Inhibits COX enzyme; reduces pro-inflammatory cytokines | COX-2 expression reduced by ~70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.